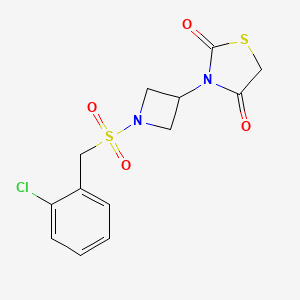
3-(1-((2-クロロベンジル)スルホニル)アゼチジン-3-イル)チアゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, an azetidine ring, and a 2-chlorobenzylsulfonyl group
科学的研究の応用
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: It is used in studies exploring its effects on various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
作用機序
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They have been used in probe design for various biological targets .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been found to possess mild anticancer potential . In antioxidant evaluation studies, certain analogues have been found to be active molecules .
Action Environment
The synthesis of thiazolidine derivatives has been explored using green chemistry, which could potentially influence the compound’s action and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through a Knoevenagel condensation reaction, where a thiazolidine-2,4-dione derivative is reacted with an aldehyde or ketone in the presence of a base.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as azetidin-2-ones.
Attachment of the 2-Chlorobenzylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 2-chlorobenzyl chloride and a suitable sulfonylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave irradiation techniques to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Sulfonylating Agents: 2-chlorobenzyl chloride, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Azetidine Derivatives: Compounds such as azetidin-2-ones, which have antibacterial properties.
Uniqueness
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combined structural features of thiazolidine-2,4-dione and azetidine rings, along with the 2-chlorobenzylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
3-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c14-11-4-2-1-3-9(11)8-22(19,20)15-5-10(6-15)16-12(17)7-21-13(16)18/h1-4,10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYISSYHQMOVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














